

# Application Notes and Protocols for Gold-198 Nanoparticle Synthesis in Drug Delivery

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## Compound of Interest

Compound Name: Gold-198

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These application notes provide a comprehensive overview and detailed protocols for the synthesis, functionalization, and application of **Gold-198** nanoparticles ( $^{198}\text{AuNPs}$ ) for targeted drug delivery in cancer therapy.

## Introduction

Gold nanoparticles (AuNPs) have emerged as a promising platform for drug delivery due to their unique physicochemical properties, including high surface area-to-volume ratio, surface plasmon resonance, and biocompatibility. The radioisotope **Gold-198** ( $^{198}\text{Au}$ ) is particularly attractive for cancer therapy as it emits both beta particles for therapeutic effect and gamma rays for imaging. This document outlines the synthesis of  $^{198}\text{AuNPs}$ , their conjugation with common chemotherapeutic agents, and protocols for their characterization and in vivo evaluation.

## Synthesis of Gold-198 Nanoparticles ( $^{198}\text{AuNPs}$ )

The synthesis of  $^{198}\text{AuNPs}$  involves the initial production of the  $^{198}\text{Au}$  radioisotope through neutron activation of stable  $^{197}\text{Au}$ , followed by the formation of nanoparticles using a chemical reduction method, most commonly the Turkevich method.

## Production of Gold-198

**Gold-198** is produced by neutron activation of high-purity, stable  $^{197}\text{Au}$  foils in a nuclear reactor.<sup>[1]</sup> The foils are encapsulated in aluminum and irradiated with a thermal neutron flux.<sup>[1]</sup>

## Preparation of $^{198}\text{Au}$ Tetrachloroauric Acid ( $\text{H}^{198}\text{AuCl}_4$ )

Following neutron activation, the radioactive  $^{198}\text{Au}$  foil is dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form  $\text{H}^{198}\text{AuCl}_4$ , the precursor for nanoparticle synthesis.<sup>[1]</sup>

Protocol:

- Place the irradiated  $^{198}\text{Au}$  foil in a shielded, leak-tight reaction vessel.
- Add 70 mL of aqua regia to the vessel.
- Heat the solution to  $50^\circ\text{C}$  to dissolve the gold foil. The temperature may increase to  $75^\circ\text{C}$  during dissolution.<sup>[1]</sup>
- Continue heating until the volume is reduced to approximately 30 mL.<sup>[1]</sup>
- Slowly add 10 mL of concentrated HCl to remove the nitric component.<sup>[1]</sup>
- Maintain the temperature and continue heating to reduce the volume back to 30 mL.<sup>[1]</sup>
- Repeat steps 5 and 6 three times.<sup>[1]</sup>
- Further concentrate the solution by heating to a final volume of 15 mL to obtain the  $\text{H}^{198}\text{AuCl}_4$  precursor.<sup>[1]</sup>

## Turkevich Method for $^{198}\text{AuNP}$ Synthesis

The Turkevich method utilizes sodium citrate as both a reducing and capping agent to form spherical AuNPs.<sup>[2]</sup>

Protocol:

- In a three-neck flask equipped with a reflux condenser, prepare 50 mL of 0.1 mM  $\text{H}^{198}\text{AuCl}_4$  solution.<sup>[1]</sup>
- Add 100  $\mu\text{L}$  of 1 M NaOH to the solution.<sup>[1]</sup>

- Heat the solution to a boil with vigorous stirring.
- Rapidly inject a pre-heated solution of 1% trisodium citrate (e.g., 1 mL).
- Continue boiling and stirring. The solution will change color from yellow to colorless, then to a deep red, indicating the formation of AuNPs.[3]
- Maintain the reaction for 15-30 minutes after the color change.
- Allow the solution to cool to room temperature while stirring.
- Store the colloidal  $^{198}\text{AuNP}$  solution at 4°C.

## Surface Functionalization and Drug Conjugation

For drug delivery applications,  $^{198}\text{AuNPs}$  are often functionalized with polymers like polyethylene glycol (PEG) to enhance stability and biocompatibility, followed by conjugation with therapeutic agents.

### PEGylation of $^{198}\text{AuNPs}$

PEGylation involves the attachment of PEG chains to the surface of the nanoparticles, which helps to prevent aggregation and reduces non-specific protein adsorption in biological environments.

Protocol:

- To the synthesized  $^{198}\text{AuNP}$  solution, add a solution of thiolated PEG (SH-PEG) in a molar excess (e.g., 15,000-fold molar excess).[4]
- Stir the mixture for 30 minutes at room temperature to allow for the formation of a self-assembled monolayer of PEG on the nanoparticle surface.[4]
- Purify the PEGylated  $^{198}\text{AuNPs}$  by centrifugation to remove excess, unbound PEG. Resuspend the pellet in sterile, deionized water.

### Conjugation of Doxorubicin (DOX)

Doxorubicin can be conjugated to PEGylated  $^{198}\text{AuNPs}$  through an amide bond formation.[4]

Protocol:

- To the purified PEGylated  $^{198}\text{AuNP}$  solution, add doxorubicin hydrochloride.
- Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine ( $\text{NEt}_3$ ) to activate the carboxyl groups on the PEG linker and facilitate amide bond formation with the amine group of doxorubicin.[4]
- Allow the reaction to proceed overnight with gentle stirring in the dark.
- Purify the DOX-conjugated  $^{198}\text{AuNPs}$  ( $^{198}\text{AuNP-PEG-DOX}$ ) by centrifugation to remove unconjugated doxorubicin and other reagents.
- Resuspend the final product in a suitable buffer (e.g., PBS).

## Conjugation of Cisplatin

Cisplatin can be complexed with carboxyl-terminated ligands on the surface of  $^{198}\text{AuNPs}$ .

Protocol:

- Activate cisplatin by reacting it with silver nitrate ( $\text{AgNO}_3$ ) in the dark to displace the chloride ligands with more labile nitrate or water ligands.[5] A white precipitate of  $\text{AgCl}$  will form.
- Remove the  $\text{AgCl}$  precipitate by filtration.
- Add the activated cisplatin solution to the PEGylated  $^{198}\text{AuNPs}$  with carboxyl-terminated PEG.
- Allow the complexation reaction to proceed for several hours at room temperature.
- Purify the cisplatin-conjugated  $^{198}\text{AuNPs}$  by centrifugation.

## Characterization of $^{198}\text{AuNPs}$ and Drug-Conjugates

Thorough characterization is essential to ensure the quality, stability, and efficacy of the synthesized nanoparticles.

## Physicochemical Characterization

Parameter	Technique	Typical Results
Size (Hydrodynamic Diameter)	Dynamic Light Scattering (DLS)	8.7 nm for $^{198}\text{AuNPs}$ , 32.6 nm for PEGylated $^{198}\text{AuNPs}$ [1]
Morphology and Core Size	Transmission Electron Microscopy (TEM)	Spherical, 11.0 nm core diameter for non-radioactive AuNPs[1]
Surface Plasmon Resonance	UV-Vis Spectroscopy	Peak absorbance around 520-530 nm
Surface Charge	Zeta Potential Measurement	Typically negative for citrate-capped AuNPs
Radionuclide Confirmation	Gamma Spectroscopy (HPGe detector)	Confirms the presence and purity of $^{198}\text{Au}$

## Drug Loading and Release

Parameter	Method	Typical Results
Drug Loading Content	UV-Vis Spectroscopy or Fluorescence Spectroscopy	27.52% for Doxorubicin[6]
Drug Release	Dialysis method with UV-Vis or Fluorescence monitoring	pH-dependent release, with higher release at acidic pH (e.g., endosomal pH of cancer cells)

## In Vitro and In Vivo Evaluation

### In Vitro Cytotoxicity

Protocol:

- Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of free drug, drug-conjugated  $^{198}\text{AuNPs}$ , and unconjugated  $^{198}\text{AuNPs}$ .

- Incubate for 24, 48, and 72 hours.
- Assess cell viability using a standard MTT or similar assay.

## In Vivo Efficacy in a Murine Cancer Model

Protocol:

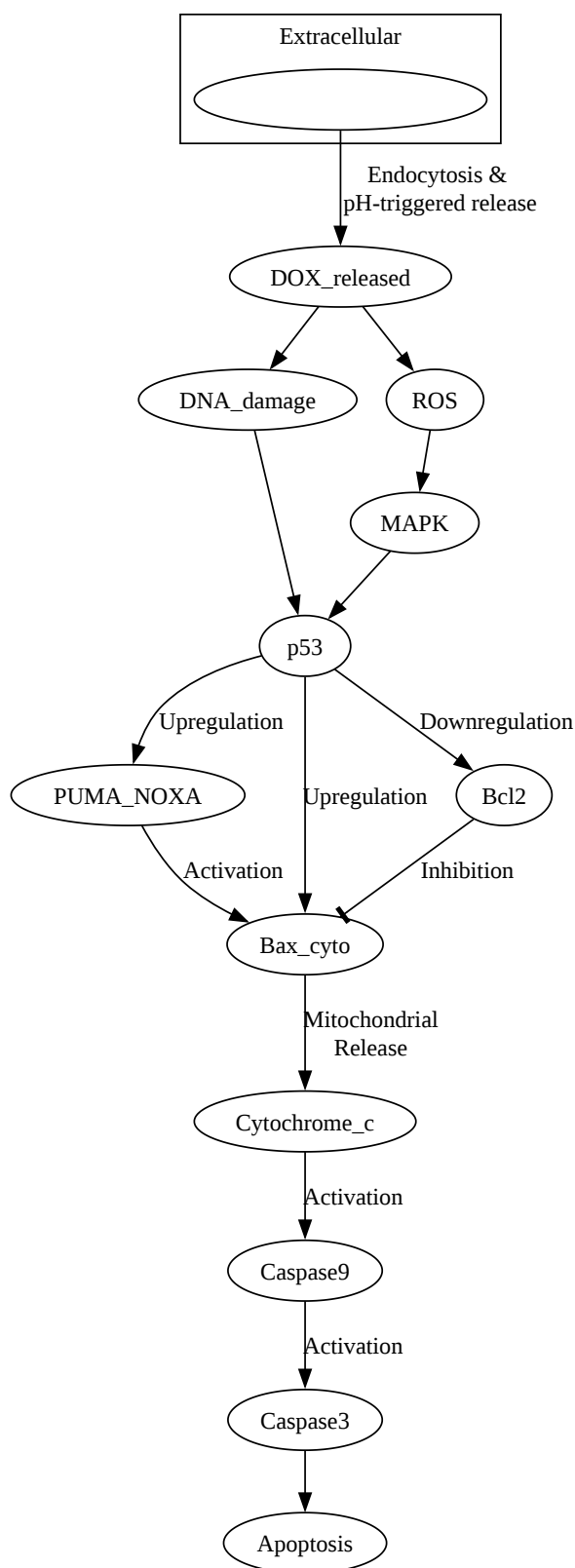
- Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunocompromised mice.[\[7\]](#)
- Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).[\[7\]](#)
- Randomly assign mice to treatment groups (e.g., saline control, free drug, drug-conjugated <sup>198</sup>AuNPs).
- Administer treatments via intravenous or intraperitoneal injection.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., histology, biodistribution).

## Quantitative In Vivo Efficacy Data

Nanoparticle Formulation	Cancer Model	Efficacy Metric	Result
<sup>198</sup> AuNPs	Prostate Cancer (PC3)	Tumor Volume Reduction	82% reduction after 3 weeks <a href="#">[8]</a>
DOX-conjugated AuNPs	Breast Cancer	IC50	0.9 nM in PC3 cells <a href="#">[3]</a>

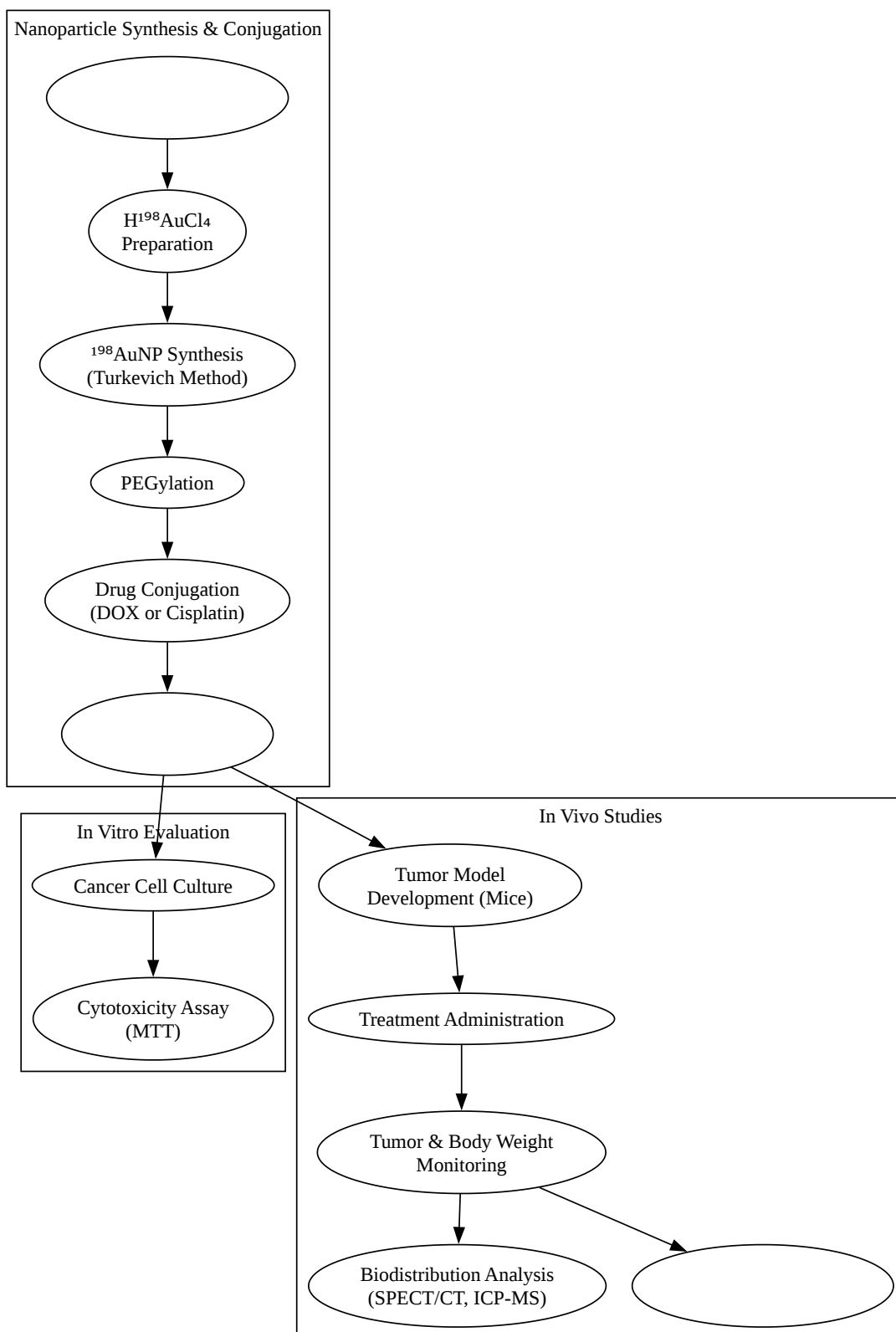
## Visualizations

### Signaling Pathway



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## Experimental Workflow



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